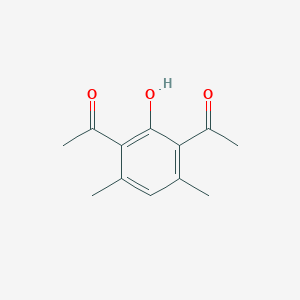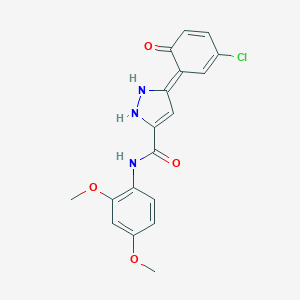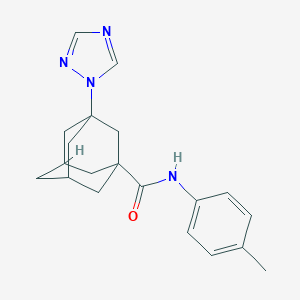![molecular formula C28H16N2O5 B265735 2-{4-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenoxy]phenyl}-4H-3,1-benzoxazin-4-one](/img/structure/B265735.png)
2-{4-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenoxy]phenyl}-4H-3,1-benzoxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenoxy]phenyl}-4H-3,1-benzoxazin-4-one, also known as O-Phospho-L-serine or PS, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a derivative of the amino acid serine and has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of PS is not yet fully understood, but it is believed to act on a number of different pathways in the brain and body. Some of the proposed mechanisms of action include its ability to increase the levels of neurotransmitters such as acetylcholine and dopamine, as well as its ability to enhance the function of cell membranes.
Biochemical and Physiological Effects:
PS has been shown to have a number of biochemical and physiological effects, including its ability to enhance cognitive function, improve memory, and protect against oxidative stress. It has also been shown to have anti-inflammatory properties and to promote the growth and repair of nerve cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using PS in lab experiments is its relatively low toxicity and high solubility, which makes it easy to work with in a laboratory setting. However, one of the limitations of using PS is that it can be difficult to obtain in large quantities, which can make it challenging to conduct large-scale studies.
Zukünftige Richtungen
There are a number of potential future directions for research on PS, including its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as its potential as a cognitive enhancer and neuroprotectant. Additionally, researchers may continue to investigate the mechanisms of action of PS and its effects on various biochemical pathways in the brain and body.
Synthesemethoden
The synthesis of PS can be achieved through a number of different methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of organic chemistry techniques to create the compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction.
Wissenschaftliche Forschungsanwendungen
PS has been the subject of numerous scientific studies, with researchers investigating its potential use in a variety of therapeutic applications. Some of the areas where PS has been studied include cognitive function, memory enhancement, and neuroprotection.
Eigenschaften
Produktname |
2-{4-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenoxy]phenyl}-4H-3,1-benzoxazin-4-one |
|---|---|
Molekularformel |
C28H16N2O5 |
Molekulargewicht |
460.4 g/mol |
IUPAC-Name |
2-[4-[4-(4-oxo-3,1-benzoxazin-2-yl)phenoxy]phenyl]-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C28H16N2O5/c31-27-21-5-1-3-7-23(21)29-25(34-27)17-9-13-19(14-10-17)33-20-15-11-18(12-16-20)26-30-24-8-4-2-6-22(24)28(32)35-26/h1-16H |
InChI-Schlüssel |
RFFHEKLZGSOVHO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)OC4=CC=C(C=C4)C5=NC6=CC=CC=C6C(=O)O5 |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)OC4=CC=C(C=C4)C5=NC6=CC=CC=C6C(=O)O5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-{(3E)-2-(2-fluorophenyl)-3-[hydroxy(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B265653.png)
![Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-hydroxy-3,4-dihydropyridine-3-carboxylate](/img/structure/B265654.png)
![Methyl 5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}thio)-4-(4-isopropylphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B265655.png)
![2-{[3-cyano-4-(5-methyl-2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B265664.png)
![(4E)-5-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B265667.png)

![N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]propanamide](/img/structure/B265674.png)
![2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2-chlorophenoxy]acetate](/img/structure/B265681.png)



![3-{1-Hydroxy-2-[(4-pyridinylmethyl)amino]ethyl}phenol](/img/structure/B265692.png)

